

IIIM-290: A Technical Guide to a Potent Orally Bioavailable CDK9 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IIIM-290

Cat. No.: B15585933

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IIIM-290 is a promising preclinical anticancer agent that has demonstrated significant potential in various cancer models. A semi-synthetic derivative of the natural product rohitukine, **IIIM-290** is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).^{[1][2][3]} Its notable characteristic is its oral bioavailability, a significant advantage over earlier rohitukine-inspired CDK inhibitors like flavopiridol and riviciclib, which require intravenous administration.^{[2][3][4]} This document provides an in-depth technical overview of the molecular structure, properties, and associated experimental methodologies of **IIIM-290**.

Molecular Structure and Chemical Properties

IIIM-290, with the chemical name (1'R,2'S)-2-(2,6-dichlorostyryl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one, is a chromone alkaloid derivative.^[1] Its discovery stemmed from medicinal chemistry efforts to enhance the oral bioavailability of the rohitukine pharmacophore.^{[2][4]}

Physicochemical Properties

A summary of the key physicochemical properties of **IIIM-290** is presented in Table 1. The compound is a basic molecule with low aqueous solubility, a factor that may contribute to the relatively high doses required for optimal in vivo efficacy.^[1]

Property	Value	Reference
Molecular Formula	C23H21Cl2NO5	Inferred from structure
Molecular Weight	478.32 g/mol	Inferred from structure
pKa	5.4	[1]
Aqueous Solubility	~8.6 µg/mL	[1]
Log P (Octanol/Water)	3.09	[1]
Log D (Distribution Coefficient)	1.65	[1]

Biological Activity and Mechanism of Action

IIIM-290 exhibits potent anticancer activity by selectively inhibiting CDK9, a key regulator of transcription.[1][2][3] This inhibition leads to the induction of apoptosis in cancer cells.

Kinase Inhibitory Activity

IIIM-290 is a highly potent inhibitor of CDK9/T1.[2][4] Its inhibitory activity against other cyclin-dependent kinases has also been characterized, demonstrating a degree of selectivity.

Kinase	IC50 (nM)	Reference
CDK9/T1	1.9	[2]
CDK2/A	16	[2]

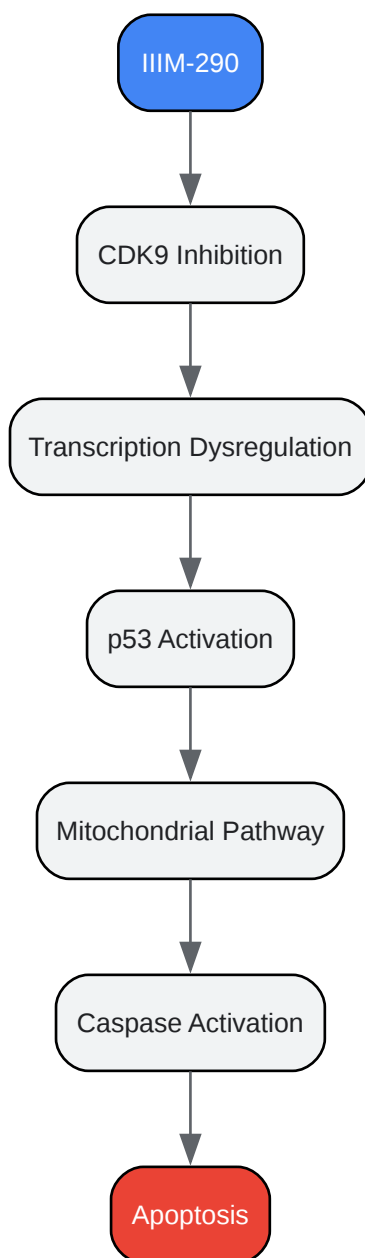
Cellular Antiproliferative Activity

The compound has shown significant antiproliferative activity against various cancer cell lines, particularly in leukemia and pancreatic cancer.

Cell Line	GI50 (µM)	Cancer Type	Reference	--- --- ---	Molt-4	< 1.0	Leukemia	
MIAPaCa-2	< 1.0	Pancreatic Cancer						

Mechanism of Action

The primary mechanism of action of **IIIM-290** is the induction of apoptosis. This process is initiated through the inhibition of CDK9, leading to downstream effects on gene transcription and cell cycle regulation. The apoptotic pathway induced by **IIIM-290** has been shown to be caspase-dependent and, in acute lymphoblastic leukemia cells, to involve a p53-dependent mitochondrial pathway.[1][5] This involves the upregulation of pro-apoptotic proteins such as PUMA and BAX, release of cytochrome c, and activation of caspase-3.[1]



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of **IIIM-290** induced apoptosis.

Pharmacokinetics and In Vivo Efficacy

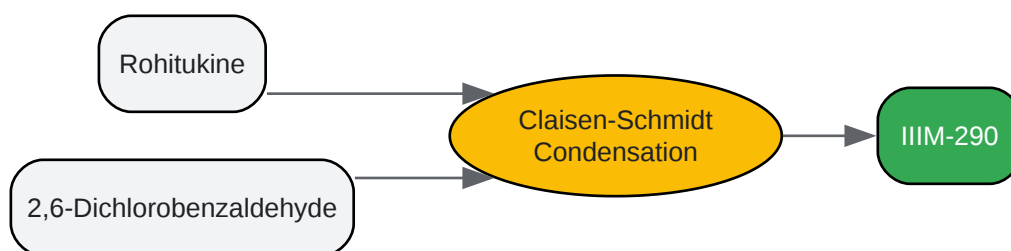
A key feature of **IIIM-290** is its oral bioavailability, which has been determined to be 71%.^{[2][3]}^[4] In vivo studies have demonstrated its efficacy in xenograft models of pancreatic, colon, and leukemia cancers at a dose of 50 mg/kg.^{[2][4]} The compound is reported to be metabolically stable and does not exhibit significant liabilities related to CYP inhibition or efflux pumps.^[4]

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and biological evaluation of **IIIM-290**.

Synthesis of IIIM-290

The total synthesis of **IIIM-290** has been reported, with a key step being the Claisen-Schmidt condensation of rohitukine with 2,6-dichlorobenzaldehyde.



[Click to download full resolution via product page](#)

Figure 2: Key synthetic step for **IIIM-290**.

Protocol:

- Dissolve rohitukine and 2,6-dichlorobenzaldehyde in an appropriate solvent (e.g., methanol).
- Add a catalytic amount of a suitable base (e.g., potassium hydroxide).
- Stir the reaction mixture at room temperature for a specified period.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude product by column chromatography on silica gel.
- Characterize the final product by NMR, mass spectrometry, and HPLC.

CDK9 Kinase Assay

The inhibitory activity of **IIIM-290** against CDK9 is typically determined using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

Protocol:

- Prepare a reaction mixture containing CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
- Add serial dilutions of **IIIM-290** or a vehicle control (DMSO) to the reaction mixture in a 384-well plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 120 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
- Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.

Cell Proliferation (MTS) Assay

The antiproliferative effects of **IIIM-290** are assessed using the MTS assay, which measures the metabolic activity of viable cells.

Protocol:

- Seed cancer cells (e.g., Molt-4 or MIAPaCa-2) in a 96-well plate at a predetermined density (e.g., 5×10^3 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of **IIIM-290** or a vehicle control for a specified duration (e.g., 48 hours).
- Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the GI50 value, the concentration at which the growth of treated cells is inhibited by 50% compared to untreated controls.

Apoptosis (Caspase-Glo®) Assay

The induction of apoptosis is quantified by measuring the activity of caspases, key executioner enzymes in the apoptotic pathway.

Protocol:

- Treat cancer cells with **IIIM-290** at its GI50 concentration for various time points.
- Lyse the cells and add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase substrate.
- Incubate the mixture at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
- Measure the luminescence using a luminometer.
- An increase in luminescence compared to untreated cells indicates the activation of caspases and induction of apoptosis.

Conclusion

IIIM-290 is a promising, orally bioavailable CDK9 inhibitor with potent anticancer activity in preclinical models of leukemia, pancreatic, and colon cancer. Its well-defined mechanism of action, involving the induction of caspase-dependent and p53-dependent mitochondrial

apoptosis, makes it an attractive candidate for further clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this novel therapeutic agent. The successful IND approval for clinical trials in pancreatic cancer patients marks a significant milestone in its development.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A rohitukine derivative IIM-290 induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Press Release: Press Information Bureau [pib.gov.in]
- To cite this document: BenchChem. [IIM-290: A Technical Guide to a Potent Orally Bioavailable CDK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15585933#iim-290-molecular-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com